molecular formula C16H10Cl2O3 B2772886 2-(2,4-Dichlorophenyl)-7-methoxychromen-4-one CAS No. 637747-69-4

2-(2,4-Dichlorophenyl)-7-methoxychromen-4-one

Cat. No. B2772886
M. Wt: 321.15
InChI Key: JNVZEGGFENUXPZ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-7-methoxychromen-4-one , also known as 2-(2,4-DCP)-7-methoxychromone , is a chemical compound with the molecular formula C₁₅H₈Cl₂O₃ . It is a white solid that exhibits mild acidity (pKₐ = 7.9). This compound serves as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorophenyl)-7-methoxychromen-4-one consists of a chromone core with a 2,4-dichlorophenyl group at one position and a methoxy group at another. The trichloromethyl substituent adds further complexity to the structure. Crystallographic studies would provide detailed insights into its three-dimensional arrangement .

Scientific Research Applications

Structural Aspects and Dissociation Studies

One study focused on the structural aspects of mechanical and thermal dissociation of central bonds in chromenyl derivatives, including effects of substituents like methoxy groups on radical dissociation. This work is crucial for understanding the chemical stability and reactivity of such compounds under different conditions (Ohkanda et al., 1992).

Photopolymerization Applications

In the field of polymer science, research has been conducted on the use of chromophore-linked compounds for nitroxide-mediated photopolymerization. This involves the decomposition of these compounds under UV irradiation to generate radicals, paving the way for new polymerization techniques (Guillaneuf et al., 2010).

Electrochemical Reduction

Research into the electrochemical reduction of methoxychlor at carbon and silver cathodes highlights the environmental applications of such chemical processes, including the detoxification of pollutants (McGuire & Peters, 2016).

Photogeneration and Reactivity

Studies have also explored the photogeneration and reactivity of aryl cations from aromatic halides, indicating the potential for creating novel chemical reactions and pathways involving chromenone derivatives (Protti et al., 2004).

Environmental Degradation

The photocatalytic degradation of pollutants in UV-illuminated aqueous suspensions has been investigated, with chromenone derivatives playing a role in the degradation process, indicating their potential use in environmental cleanup efforts (Sun & Pignatello, 1995).

Future Directions

: Analytical method for 2,4-D and its transformation products : 2,4-Dichlorophenol - Wikipedia : Synthesis, spectral characteristics, and molecular structure of 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine

properties

IUPAC Name

2-(2,4-dichlorophenyl)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O3/c1-20-10-3-5-12-14(19)8-16(21-15(12)7-10)11-4-2-9(17)6-13(11)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVZEGGFENUXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-7-methoxychromen-4-one

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